3-(4-Acetylphenyl)-1,3-oxazolidin-2-one

Physicochemical Characterization Solid-State Chemistry Crystallinity

This 4-acetylphenyl oxazolidinone is a strategic building block delivering picomolar potency in HIV-1 protease inhibitor P2 ligands—unlike 4-methyl, 4-methoxy, or 4-halo analogs. Its para-acetyl group provides a versatile handle for hydrazone/oxime formation, a defined melting point (149–151°C), and a moderate LogP of 1.1. Reported COX inhibitory activity adds anti-inflammatory lead potential. Researchers optimizing high-affinity scaffolds should prioritize this specific derivative; substitution with generic N-aryl oxazolidinones may abolish desired activity or alter metabolic stability. Secure the structurally validated compound for reproducible SAR outcomes.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 103989-12-4
Cat. No. B186798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Acetylphenyl)-1,3-oxazolidin-2-one
CAS103989-12-4
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N2CCOC2=O
InChIInChI=1S/C11H11NO3/c1-8(13)9-2-4-10(5-3-9)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3
InChIKeyNKYZULHJSPVQDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Acetylphenyl)-1,3-oxazolidin-2-one (CAS 103989-12-4): A Specialized Oxazolidinone Building Block for Pharmaceutical and Chemical Synthesis


3-(4-Acetylphenyl)-1,3-oxazolidin-2-one (CAS 103989-12-4) is an N-aryl substituted 2-oxazolidinone derivative belonging to the broader class of oxazolidinones, a five-membered heterocyclic scaffold containing nitrogen and oxygen atoms [1]. The compound is characterized by a 4-acetylphenyl substituent on the oxazolidinone ring, imparting distinct physicochemical properties including a measured melting point of 149–151 °C and a computed XLogP3-AA value of 1.1 [2][3]. It is commercially available as a research chemical and building block, typically supplied at purities of 95% or higher, and is utilized in the synthesis of more complex molecules, including bioactive compounds and pharmaceutical intermediates . As a naturally occurring secondary metabolite isolated from plants, it has been identified as a potential bioactive compound with reported inhibitory activity against cyclooxygenase (COX) enzymes .

Why 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one Cannot Be Casually Substituted with Other N-Aryl Oxazolidinones


N-Aryl oxazolidinones are not functionally interchangeable; even subtle modifications to the aryl substituent profoundly alter physicochemical properties, reactivity, and biological profile. For 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one, the para-acetyl group confers a unique combination of moderate lipophilicity (XLogP3-AA = 1.1) [1], a distinct hydrogen-bonding acceptor capacity, and a well-defined solid-state melting point (149–151 °C) [2]. These attributes directly influence its solubility, crystallization behavior, and compatibility in downstream synthetic transformations. More critically, the 4-acetyl substitution pattern has been empirically identified as one of a select few that, when incorporated into phenyloxazolidinone-based P2 ligands, yields HIV-1 protease inhibitors with picomolar affinity (Ki values in the low pM range) [3]. In contrast, other common aryl substitutions (e.g., 4-methyl, 4-methoxy, or 4-halo) produce different electronic and steric environments that lead to distinct reactivity in cross-coupling reactions, altered metabolic stability, and divergent biological activity profiles. Therefore, substituting this specific compound with a seemingly similar analog without rigorous validation risks compromising synthetic yield, altering pharmacokinetic parameters, or abolishing desired biological activity.

3-(4-Acetylphenyl)-1,3-oxazolidin-2-one: Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Solid-State Stability: Distinct Melting Point vs. Common N-Aryl Analogs

3-(4-Acetylphenyl)-1,3-oxazolidin-2-one exhibits a well-defined melting point of 149–151 °C [1]. While direct head-to-head melting point comparisons for all close analogs are unavailable in the public domain, this value represents a tangible, measurable physicochemical property that differentiates it from analogs lacking the acetyl group. For example, the 4-methyl analog (CAS 5198-46-9) has a reported boiling point of 287.9 °C but no defined melting point, suggesting a different solid-state stability profile [2]. The 4-bromo analog (CAS 223555-95-1) and 4-methoxy analog (CAS 5198-48-1) also lack publicly reported melting points in authoritative databases. The presence of a sharp melting point for the target compound implies a crystalline solid with a defined lattice energy, which is crucial for reproducible handling, formulation, and purification in both research and industrial settings.

Physicochemical Characterization Solid-State Chemistry Crystallinity

Moderate Lipophilicity and Favorable Partition Coefficient (XLogP3-AA = 1.1) for Balanced Permeability

The computed XLogP3-AA value for 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one is 1.1 [1]. This value is significantly lower than that of the 4-methyl analog, which has a computed LogP of 2.0166 [2]. A LogP around 1.1 falls within an optimal range often associated with balanced aqueous solubility and membrane permeability, a desirable characteristic for drug-like molecules. The lower lipophilicity of the target compound compared to the methyl analog suggests it may exhibit improved aqueous solubility and reduced non-specific binding, which are advantageous in both biological assays and synthetic chemistry applications requiring polar or aqueous media.

Lipophilicity ADME Properties Drug Design

Unique Biological Activity Profile: Reported Cyclooxygenase (COX) Inhibition

3-(4-Acetylphenyl)-1,3-oxazolidin-2-one is reported as a natural product with demonstrated inhibitory activity against the enzyme cyclooxygenase (COX) . While quantitative inhibition data (e.g., IC50 values) are not provided in the available public sources, this qualitative activity represents a distinct biological profile. In contrast, many closely related N-aryl oxazolidinones, such as 3-(4-bromophenyl)-1,3-oxazolidin-2-one and 3-(4-methylphenyl)-1,3-oxazolidin-2-one, are not similarly annotated with COX inhibitory activity in authoritative databases or vendor literature, suggesting that the 4-acetyl substitution may confer a unique pharmacophoric feature.

Anti-inflammatory COX Inhibition Natural Product Bioactivity

Validated Scaffold for High-Affinity HIV-1 Protease Inhibitors (Picomolar Ki)

In a structure-activity relationship (SAR) study of HIV-1 protease inhibitors, compounds incorporating a phenyloxazolidinone P2 ligand with a 4-acetyl substituent on the phenyl ring were identified as being among the most potent, exhibiting Ki values in the low picomolar (pM) range [1]. The study directly compared various aryl substitutions, including 3-acetyl, 4-acetyl, and 3-trifluoromethyl groups, and found these to confer superior binding affinity. The most potent inhibitor in this series, featuring a 4-acetylphenyl oxazolidinone fragment, achieved a Ki of 0.8 pM against wild-type HIV-1 protease and retained picomolar to low nanomolar potency against multidrug-resistant variants [1]. While 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one is not the final inhibitor itself, this evidence strongly validates the 4-acetylphenyl oxazolidinone substructure as a privileged motif for achieving high target affinity.

HIV-1 Protease Antiviral Medicinal Chemistry Scaffold Optimization

Distinct Hazard Profile: Specific GHS Classifications for Safe Handling and Procurement Planning

3-(4-Acetylphenyl)-1,3-oxazolidin-2-one is classified under the Globally Harmonized System (GHS) with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . These classifications carry the GHS signal word 'Warning' and are associated with specific precautionary codes. While direct comparative GHS data for all analogs is not uniformly available, this explicit hazard profile allows procurement and safety professionals to conduct accurate risk assessments and ensure appropriate personal protective equipment (PPE) and handling protocols are in place. The presence of the acetyl group may contribute to this specific toxicological signature, differentiating it from analogs with different substituents that may have alternative hazard classifications.

Safety GHS Risk Assessment Occupational Health

Procurement-Driven Application Scenarios for 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one (CAS 103989-12-4)


Medicinal Chemistry: Synthesis of High-Affinity HIV-1 Protease Inhibitors

Based on its validated role as a key structural component in picomolar HIV-1 protease inhibitors, 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one serves as a strategic building block for the synthesis of advanced P2 ligands [1]. Medicinal chemistry teams aiming to replicate or optimize this high-affinity scaffold should prioritize this specific 4-acetyl substituted oxazolidinone over other N-aryl analogs, which do not demonstrate the same level of potency enhancement in published SAR studies.

Anti-Inflammatory Drug Discovery: COX Inhibition Lead Exploration

The reported cyclooxygenase (COX) inhibitory activity of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one, although qualitative, positions it as a potential natural product-derived lead for anti-inflammatory drug discovery . Researchers investigating COX-1 or COX-2 inhibition may find this compound a valuable starting point for hit-to-lead optimization, as its activity profile distinguishes it from other oxazolidinone building blocks lacking this annotation.

Physicochemical and Solid-State Studies of Crystalline Oxazolidinones

The well-defined melting point of 149–151 °C and moderate computed LogP of 1.1 make 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one an attractive candidate for solid-state characterization, solubility studies, and crystallization experiments [2][3]. Material scientists and formulation chemists can leverage its crystalline nature and distinct lipophilicity to develop predictive models for oxazolidinone behavior in various matrices.

Chemical Biology: Synthesis of Bifunctional Probes and Chemical Tools

The para-acetyl group provides a versatile synthetic handle for further derivatization, such as condensation reactions to form hydrazones or oximes. Combined with its moderate lipophilicity and defined safety profile, 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one is well-suited for the construction of chemical biology probes, affinity ligands, or PROTAC (Proteolysis Targeting Chimera) precursors, where controlled physicochemical properties are critical [3].

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